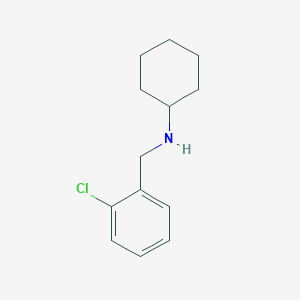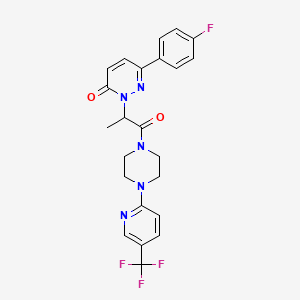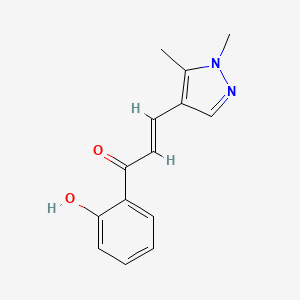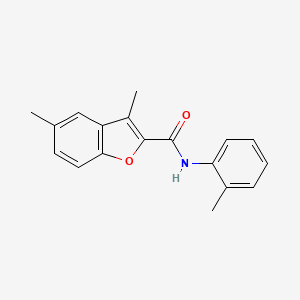![molecular formula C15H18N2O B2530477 1-[(Pipéridin-4-yl)méthoxy]isoquinoléine CAS No. 1368324-75-7](/img/structure/B2530477.png)
1-[(Pipéridin-4-yl)méthoxy]isoquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Piperidin-4-yl)methoxy]isoquinoline is a compound that features a piperidine ring attached to an isoquinoline moiety via a methoxy linker
Applications De Recherche Scientifique
Conception de médicaments
Les pipéridines sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Elles jouent un rôle important dans l'industrie pharmaceutique . leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .
Synthèse de pipéridines biologiquement actives
Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne . Ceci peut être réalisé par le biais de diverses réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine .
Applications antimalariennes
Les pipéridines 1, 4-disubstituées ont montré une forte sélectivité pour le Plasmodium falciparum résistant, qui est une souche de paludisme . L'émergence de la résistance aux artémisinines et à certaines de leurs combinaisons en chimiothérapie du paludisme clinique a intensifié la recherche de nouvelles molécules antimalariennes sûres et efficaces .
Évaluation biologique des médicaments potentiels
Les applications pharmaceutiques des pipéridines synthétiques et naturelles ont été couvertes, ainsi que les dernières avancées scientifiques dans la découverte et l'évaluation biologique de médicaments potentiels contenant une fraction pipéridine .
Traitement du cancer
Des composés de type N-(pipéridin-4-yl) benzamide ont été synthétisés et étudiés pour leur effet contre les cellules cancéreuses . La présence d'halogènes, de carboxyles, de nitro ou de groupes méthyles sur le cycle B a augmenté la cytotoxicité des dérivés de la pipéridine .
Synthèse de pipéridines substituées
La synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne . Ceci peut être réalisé par le biais de diverses réactions intra- et intermoléculaires .
Mécanisme D'action
Target of Action
The compound “1-[(Piperidin-4-yl)methoxy]isoquinoline” contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . .
Mode of Action
The mode of action would depend on the specific biological target of “1-[(Piperidin-4-yl)methoxy]isoquinoline”. Piperidine derivatives can act as agonists or antagonists at receptors, inhibitors or activators of enzymes, or modulators of ion channels . The isoquinoline moiety could also contribute to the compound’s mode of action .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “1-[(Piperidin-4-yl)methoxy]isoquinoline” might affect. Compounds containing piperidine and isoquinoline moieties have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
Both piperidine and isoquinoline moieties are common in drugs and likely to have good bioavailability .
Result of Action
The molecular and cellular effects of “1-[(Piperidin-4-yl)methoxy]isoquinoline” would depend on its specific targets and mode of action. Piperidine derivatives have been found to have a variety of effects, including analgesic, antihistaminic, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperidin-4-yl)methoxy]isoquinoline typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a methoxy-substituted isoquinoline. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Piperidin-4-yl)methoxy]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas to reduce any double bonds or nitro groups present.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Pd/C with hydrogen gas.
Substitution: Na
Propriétés
IUPAC Name |
1-(piperidin-4-ylmethoxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)7-10-17-15(14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDCNZZPUYVLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2530398.png)
![methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate](/img/structure/B2530401.png)
![5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2530402.png)


![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2530406.png)
![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2530410.png)
![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXY-2-METHYLBENZOATE](/img/structure/B2530412.png)


